molecular formula C11H22ClNO2 B13417043 Tranexamic Acid Isopropyl Ester Hydrochloride

Tranexamic Acid Isopropyl Ester Hydrochloride

Cat. No.: B13417043
M. Wt: 235.75 g/mol
InChI Key: CBCAMEHKTUPLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tranexamic Acid Isopropyl Ester Hydrochloride is a synthetic compound derived from Tranexamic Acid, which is known for its antifibrinolytic properties. This compound is primarily used in pharmaceutical applications to prevent excessive bleeding by inhibiting the breakdown of fibrin clots.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic Acid Isopropyl Ester Hydrochloride can be synthesized through the esterification of Tranexamic Acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through crystallization or distillation to obtain the pure ester hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Tranexamic Acid Isopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to Tranexamic Acid and isopropyl alcohol in the presence of water and an acid or base catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

    Oxidation and Reduction: While the ester group is relatively stable, the amino group in the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Tranexamic Acid and isopropyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the amino group.

Scientific Research Applications

Tranexamic Acid Isopropyl Ester Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential use in controlling bleeding in biological systems.

    Medicine: Investigated for its potential use in treating conditions involving excessive bleeding, such as trauma, surgery, and heavy menstrual bleeding.

    Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Tranexamic Acid Isopropyl Ester Hydrochloride exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. By binding to the lysine binding sites on plasminogen, the compound prevents plasmin from degrading fibrin, thereby stabilizing clots and reducing bleeding.

Comparison with Similar Compounds

Similar Compounds

    Tranexamic Acid: The parent compound with similar antifibrinolytic properties.

    Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.

    Ethamsylate: A hemostatic agent used to reduce bleeding but with a different mechanism of action.

Uniqueness

Tranexamic Acid Isopropyl Ester Hydrochloride is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, Tranexamic Acid. This ester form can potentially provide improved bioavailability and stability, making it a valuable compound in pharmaceutical applications.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

propan-2-yl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3;1H

InChI Key

CBCAMEHKTUPLMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CCC(CC1)CN.Cl

Origin of Product

United States

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